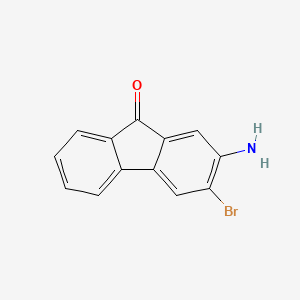

2-Amino-3-bromo-9-fluorenone

CAS No.: 52086-09-6

Cat. No.: VC1970504

Molecular Formula: C13H8BrNO

Molecular Weight: 274.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52086-09-6 |

|---|---|

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| IUPAC Name | 2-amino-3-bromofluoren-9-one |

| Standard InChI | InChI=1S/C13H8BrNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2 |

| Standard InChI Key | UCQGTFXGGBTOFE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Br |

Introduction

Physical and Chemical Properties

Basic Identification

2-Amino-3-bromo-9-fluorenone, identified by CAS number 52086-09-6, is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . It belongs to the fluorenone family of compounds, featuring a characteristic tricyclic structure with a ketone functional group. The compound's IUPAC name is 2-amino-3-bromofluoren-9-one .

Table 1: Basic Properties of 2-Amino-3-bromo-9-fluorenone

| Property | Value |

|---|---|

| CAS Number | 52086-09-6 |

| Molecular Formula | C13H8BrNO |

| Molecular Weight | 274.11 g/mol |

| Melting Point | 213-214°C |

| Boiling Point | 465°C at 760 mmHg |

| Density | 1.678 g/cm³ |

| Flash Point | 235°C |

Structural Characteristics

The molecular structure of 2-Amino-3-bromo-9-fluorenone consists of a fluorenone skeleton with an amino group at position 2 and a bromine atom at position 3. This arrangement creates a unique electronic distribution that influences the compound's reactivity and properties . The primary functional groups include:

-

A ketone group at position 9

-

An amino group (-NH2) at position 2

-

A bromine atom at position 3

The compound can be represented by several notations:

Spectroscopic Properties

Mass spectrometry data for 2-Amino-3-bromo-9-fluorenone reveals predicted collision cross-section values for various adducts, which are valuable for analytical identification and characterization .

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 273.98622 | 153.1 |

| [M+Na]+ | 295.96816 | 157.7 |

| [M+NH4]+ | 291.01276 | 159.3 |

| [M+K]+ | 311.94210 | 157.6 |

| [M-H]- | 271.97166 | 155.3 |

| [M+Na-2H]- | 293.95361 | 155.9 |

| [M]+ | 272.97839 | 153.2 |

| [M]- | 272.97949 | 153.2 |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-3-bromo-9-fluorenone typically involves a multi-step process starting from 9-fluorenone. The preparation can be divided into two major steps:

-

Bromination of 9-fluorenone to obtain 2-bromo-9-fluorenone

-

Amination of the brominated intermediate to introduce the amino group at position 2

Bromination Step

The first step involves the bromination of 9-fluorenone, which can be achieved through several methods. One established approach is reacting 9-fluorenone with liquid bromine in the presence of acetic acid, water, and concentrated sulfuric acid at 50-60°C for 5-8 hours .

An alternative method documented in literature involves:

-

Combining 9-fluorenone (10 mmol) with a phase transfer catalyst (1.5 mmol tetradecyl trimethyl ammonium chloride)

-

Adding brominated aqueous ammonium solution (30 wt%, 25 mmol ammonium bromide)

-

Heating the system to 75°C and adding potassium bromate (11 mmol) in three portions over one hour

-

Maintaining the reaction temperature for an additional 3 hours

After completion, the reaction mixture is cooled to room temperature, treated with 20% aqueous sodium sulfite solution to eliminate excess bromine, filtered, and dried to obtain 2-bromo-9-fluorenone with yields as high as 99.2% .

Amination Step

Chemical Reactivity and Reactions

Types of Reactions

2-Amino-3-bromo-9-fluorenone undergoes various chemical reactions due to its functional groups. The main reaction types include:

-

Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

-

Oxidation and reduction reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.

-

Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Different reaction types require specific reagents and conditions:

-

For substitution reactions: Common nucleophiles include amines, thiols, and alkoxides.

-

For oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

-

For reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

-

For coupling reactions: Palladium-catalyzed reactions such as Suzuki or Heck couplings can be utilized to form carbon-carbon bonds.

Reaction Products

The products formed from reactions of 2-Amino-3-bromo-9-fluorenone depend on the specific reagents and conditions:

-

Substitution reactions yield various substituted fluorenones with different functional groups replacing the bromine atom.

-

Oxidation reactions can lead to modified oxidation states of the amino group or other parts of the molecule.

-

Reduction reactions may result in debrominated products or reduction of the ketone group.

-

Coupling reactions produce more complex molecules with extended aromatic systems or functionalized side chains.

Scientific Research Applications

Chemical Applications

2-Amino-3-bromo-9-fluorenone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features make it useful for:

-

Building more complex heterocyclic compounds

-

Creating molecules with specific functional group patterns

-

Developing new materials with specialized properties

-

Serving as a starting material for various chemical transformations

Biological Research

In biological research, 2-Amino-3-bromo-9-fluorenone has been investigated for its interactions with biomolecules and potential biological activities. The amino and bromo groups on the fluorenone ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, including:

-

Anticancer activity: Studies indicate potential in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

-

Antimicrobial properties: Research suggests potential effectiveness against various microorganisms.

Biological Activity

Antimicrobial Effects

Preliminary studies suggest that 2-Amino-3-bromo-9-fluorenone exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. The mechanism of action may involve interactions with microbial cell membranes or inhibition of essential enzymes.

Other Biological Effects

In addition to antimicrobial and anticancer activities, 2-Amino-3-bromo-9-fluorenone has been reported to possess other biological effects:

-

Antioxidant activity: Some studies indicate that the compound may have antioxidant properties, contributing to cellular protection against oxidative stress.

-

Anti-inflammatory action: Research has suggested potential anti-inflammatory effects in animal models.

Comparative Analysis

Comparison with Related Fluorenone Derivatives

Understanding the relationship between 2-Amino-3-bromo-9-fluorenone and structurally similar compounds provides insights into structure-activity relationships and aids in predicting properties of new derivatives.

Table 3: Comparison with Related Fluorenone Compounds

| Compound | Structural Features | Key Differences | Properties |

|---|---|---|---|

| 2-Amino-3-bromo-9-fluorenone | Amino at position 2, bromine at position 3 | Reference compound | MP: 213-214°C, Antimicrobial and anticancer activities |

| 2-Amino-9-fluorenone | Amino at position 2, no bromine | Lacks bromine atom | Different reactivity profile |

| 2-Bromo-9-fluorenone | Bromine at position 2, no amino group | Lacks amino group | MP: 146-148°C, Precursor in synthesis |

| 9-Fluorenone | No amino or bromine groups | Base structure | MP: 80-83°C, Starting material for synthesis |

Structure-Activity Relationships

The biological activities of 2-Amino-3-bromo-9-fluorenone can be correlated with its structural features:

These structure-activity relationships are valuable for designing new derivatives with enhanced properties for specific applications.

Current Research and Future Perspectives

Recent Developments

Current research on 2-Amino-3-bromo-9-fluorenone focuses on:

-

Optimization of synthetic methods to improve yield and reduce environmental impact

-

Investigation of its biological activities, particularly antimicrobial and anticancer properties

-

Exploration of its use as a building block for the synthesis of functional materials

Research Challenges

Despite its potential, several challenges remain in the research and development of 2-Amino-3-bromo-9-fluorenone:

-

Elucidation of detailed mechanisms of biological activity

-

Development of more efficient and environmentally friendly synthesis methods

-

Scale-up of production processes for potential commercial applications

-

Comprehensive toxicological evaluations to determine safety profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume